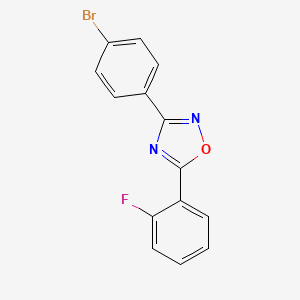

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

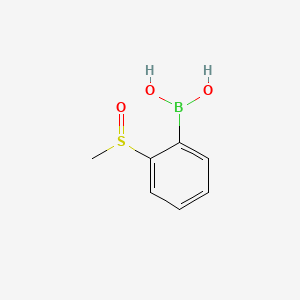

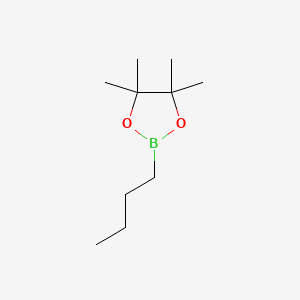

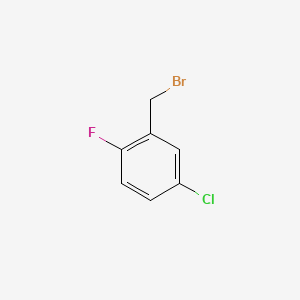

The synthesis of 1,2,4-oxadiazole derivatives is a topic of significant interest due to their potential applications in various fields. The compound "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" is not directly synthesized in the provided papers, but related compounds have been synthesized through various methods. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds has been achieved by reacting 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds in the presence of sodium dithionite and sodium hydrogen carbonate in aqueous acetonitrile solution at ambient temperature . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives has been extensively studied using various theoretical and experimental techniques. For example, the crystal structure of a related compound, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, was characterized by single crystal X-ray diffraction and supported by theoretical approaches such as QTAIM and NBO analysis . Similarly, the molecular structure and vibrational frequencies of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone were investigated using Gaussian09 software, with results in agreement with experimental data . These studies provide insights into the structural characteristics of oxadiazole derivatives that could be relevant to the compound of interest.

Chemical Reactions Analysis

The reactivity of 1,2,4-oxadiazole derivatives in chemical reactions has been explored in several studies. For instance, the solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole resulted in various acetylated products, demonstrating the compound's ambident reactivity . This suggests that the compound "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole" may also exhibit interesting reactivity in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives have been characterized in several studies. For example, the synthesis and nonlinear optical characterization of new 1,3,4-oxadiazoles containing a 2-fluoro-4-methoxy phenyl group revealed that these compounds exhibit optical limiting behavior, which could have applications in optoelectronics . Additionally, the synthesis and characterization of fluorinated poly(arylene ether 1,3,4-oxadiazole)s with a 4-bromophenyl pendant group provided insights into their thermal and dielectric properties . These findings could inform the understanding of the physical and chemical properties of "3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole".

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

1,3,4-oxadiazole derivatives, including those with bromophenyl and fluorophenyl groups, have been studied for their nonlinear optical properties. For example, Chandrakantha et al. (2011) found that compounds containing Bromine, such as 3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole, can act as optical limiters, making them potentially useful in optoelectronics (Chandrakantha et al., 2011).

Antimicrobial Properties

Several studies have explored the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, Parikh and Joshi (2014) evaluated the antimicrobial properties of 1,3,4-oxadiazole derivatives containing fluorine atoms, demonstrating enhanced antimicrobial activity due to the presence of fluorine (Parikh & Joshi, 2014).

Solid-State Reactions and Crystal Engineering

Dymshits and Rublewa (1996) investigated the anisotropic reactions of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole crystals, which have implications for crystal engineering and materials science (Dymshits & Rublewa, 1996).

Insecticidal Activities

Research by Shi et al. (2000) on 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles revealed their potential as insecticides, demonstrating the diverse applications of this class of compounds in agriculture (Shi et al., 2000).

Antifungal and Biological Activities

Koçyiğit-Kaymakçıoğlu et al. (2012) synthesized various 1,3,4-oxadiazoles and evaluated their antifungal and biological activities, indicating the potential of these compounds in medicinal chemistry and pharmaceuticals (Koçyiğit-Kaymakçıoğlu et al., 2012).

α-Glucosidase Inhibitory and Antioxidant Activities

Menteşe et al. (2015) studied the α-glucosidase inhibitory, antimicrobial, and antioxidant activities of benzimidazole derivatives containing 1,3,4-oxadiazole, highlighting their potential in therapeutic applications (Menteşe et al., 2015).

Liquid Crystalline Properties

Zhu et al. (2009) synthesized bent-shaped 1,3,4-oxadiazole-based compounds and studied their liquid crystalline properties, which are important for materials science and display technology applications (Zhu et al., 2009).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLGKTUKUEMPIGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386402 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

CAS RN |

419553-16-5 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-bromo-2-methoxyphenyl)methyl]-1-methoxypropan-2-amine](/img/structure/B1272730.png)